molecular formula C16H18N2O4S B2577971 2-(3,4-dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide CAS No. 1396859-16-7

2-(3,4-dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide

Cat. No.: B2577971
CAS No.: 1396859-16-7
M. Wt: 334.39
InChI Key: NZAMRMCPYYTXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide is a synthetic organic compound designed for research and development applications, particularly in the field of medicinal chemistry. This molecule features a hybrid structure combining a 3,4-dimethoxyphenyl group with a fused pyrano[4,3-d]thiazole system, a scaffold known for its diverse pharmacological potential. The core structural motifs present in this compound are associated with various biological activities. The thiazole ring is a privileged structure in medicinal chemistry, frequently found in compounds with demonstrated antimicrobial and antiviral properties . Furthermore, the 3,4-dimethoxyphenyl group is a common pharmacophore in many bioactive molecules. Researchers may be interested in this compound for screening against infectious diseases or for investigating novel enzyme inhibitors. While the specific mechanism of action for this exact molecule is not yet fully characterized, its design suggests potential for interaction with biological targets. Thiazole-containing compounds have been studied as potential inhibitors of bacterial enzymes like MurB and viral replication processes . This compound is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-20-12-4-3-10(7-13(12)21-2)8-15(19)18-16-17-11-5-6-22-9-14(11)23-16/h3-4,7H,5-6,8-9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZAMRMCPYYTXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NC3=C(S2)COCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reactions and purifications required .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl groups .

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide involves its interaction with specific molecular targets. The pyrano-thiazole ring system can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Structure Key Substituents Biological Relevance Reference
Target Compound Pyrano[4,3-d][1,3]thiazole 3,4-Dimethoxyphenyl Kinase inhibition (hypothesized) -
2-(3,4-Dichlorophenyl)-N-(dihydropyrazol-4-yl)acetamide Dihydropyrazole 3,4-Dichlorophenyl Antimicrobial activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenethyl Synthetic intermediate
2-((Pyrimidin-2-yl)thio)-N-(benzothiazol-2-yl)acetamide Pyrimidine-thio-benzothiazole 3,5-Dimethoxyphenyl, CF₃ CK1 kinase inhibition
N-(Thieno[2,3-d]pyrimidin-4-yl)triazolylacetamide Thienopyrimidine-triazole Varied aryl/alkyl substituents Antimicrobial activity

Substituent Analysis :

  • Electron-Donating vs. Withdrawing Groups: The target compound’s 3,4-dimethoxyphenyl group enhances electron density, improving interactions with hydrophobic pockets in proteins.
  • Heterocyclic Cores: The pyrano-thiazole system in the target compound offers a unique fused bicyclic structure compared to dihydropyrazoles () or benzothiazoles (). This rigidity may improve binding affinity to enzymes with deep active sites.

Physicochemical Properties

Table 2: Comparative Physicochemical Properties

Property Target Compound 3,4-Dichlorophenyl Analog () Rip-B ()
LogP (Predicted) ~3.2 (moderate lipophilicity) ~3.8 (higher lipophilicity) ~2.5 (lower lipophilicity)
Solubility Moderate (DMF/ethanol) Low (chlorinated aromatic) High (polar ethyl linkage)
Hydrogen Bond Acceptors 6 5 4

Key Insights :

  • The dimethoxyphenyl group balances lipophilicity and solubility better than chlorinated analogs.
  • The pyrano-thiazole core increases hydrogen-bonding capacity compared to simpler benzamides ().

Spectral Data Comparison

  • ¹H NMR: The target compound’s methoxy groups are expected at δ 3.8–3.9 ppm, similar to Rip-B (). Pyrano-thiazole protons may appear as multiplet signals between δ 4.0–5.0 ppm.
  • 13C NMR: Carbonyl (amide) signals near δ 170 ppm, consistent with , and pyrano-thiazole carbons between δ 60–100 ppm.

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}acetamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure

The compound features a complex structure comprising a dimethoxyphenyl group linked to a pyrano-thiazole moiety. The structural formula can be represented as follows:

C15H15N3O3S\text{C}_{15}\text{H}_{15}\text{N}_3\text{O}_3\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes and functional group modifications. The synthetic pathway often utilizes starting materials that are readily available in the laboratory setting. For instance, thiazole and pyran derivatives are synthesized through condensation reactions followed by cyclization under acidic or basic conditions.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to This compound exhibit notable antimicrobial properties.

  • Antibacterial Activity :
    • The compound showed significant antibacterial activity against various strains of bacteria. In a comparative study, the Minimum Inhibitory Concentration (MIC) values were found to be in the range of 0.230.94 mg mL0.23-0.94\text{ mg mL} against pathogens such as Bacillus cereus and Escherichia coli .
Bacterial StrainMIC (mg/mL)MBC (mg/mL)
Bacillus cereus0.230.47
Escherichia coli0.700.94
Salmonella Typhimurium0.470.94
  • Antifungal Activity :
    • The compound has also been tested for antifungal properties with promising results against common fungal strains.

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds have been investigated using in vitro models such as RAW264.7 macrophages. These studies typically measure the expression levels of inflammatory markers such as iNOS and COX-2 through RT-PCR and Western blotting techniques.

Structure-Activity Relationship (SAR)

The biological activity of This compound can be influenced by various substituents on the phenyl ring and the thiazole moiety:

  • Dimethoxy Substituents : The presence of methoxy groups at the 3 and 4 positions enhances lipophilicity and bioavailability.
  • Pyrano-Thiazole Core : This core structure is critical for maintaining biological activity; modifications here can lead to a loss or gain in efficacy.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A study published in MDPI evaluated several thiazole derivatives including the target compound. It was found that modifications to the thiazole ring significantly impacted the antimicrobial potency .
  • In Vivo Studies :
    • Animal models have been utilized to assess the anti-inflammatory effects of related compounds in vivo, demonstrating reductions in paw edema and inflammatory cytokine levels.

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